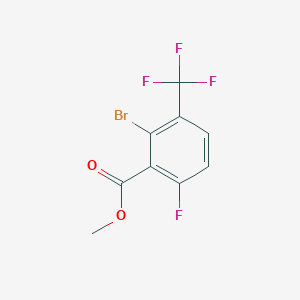

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and trifluoromethyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid, followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The esterification step is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position and fluorine at the 6-position enable regioselective substitution reactions. The trifluoromethyl group at the 3-position strongly deactivates the benzene ring, directing nucleophilic attack to the para position relative to itself.

Key Reactions and Conditions:

Mechanistic Notes:

-

Reactions proceed via a Meisenheimer intermediate in polar aprotic solvents.

-

Copper catalysts (e.g., CuSO₄) accelerate amination by stabilizing the transition state .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent participates in palladium- or nickel-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Example Reaction:

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate + Cyclopropylboronic acid → Methyl 2-cyclopropyl-6-fluoro-3-(trifluoromethyl)benzoate

| Conditions | Catalyst/Ligand | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ (2 mol%), K₃PO₄, reflux | Toluene/H₂O (20:1) | 80°C, 2.5 h | 99% |

Negishi Coupling

Organozinc reagents couple efficiently under mild conditions:

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Zn(CH₂CH₃)₂ | Pd(OAc)₂, P(t-Bu)₃ | 2-Ethyl-6-fluoro-3-(trifluoromethyl)benzoate | 88% |

Key Insight:

Steric hindrance from the trifluoromethyl group slows coupling at the 3-position, favoring reactivity at the 2-bromo site .

Ester Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for further derivatization.

Hydrolysis Conditions:

| Reagents | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.), H₂O, 80°C | 12 h | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid | 85% | |

| LiOH, THF/H₂O | 25°C, 4 h | Same as above | 92% |

Reduction Reactions

Selective reduction of the ester or halogen groups is achievable:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromine reduction | Zn, AcOH, 60°C | Methyl 6-fluoro-3-(trifluoromethyl)benzoate | 78% | |

| Ester to alcohol | LiAlH₄, THF, 0°C | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol | 65% |

Reaction Mechanisms and Stereochemical Considerations

-

Suzuki Coupling Stereospecificity: Palladium catalysts retain the configuration of starting materials during cross-coupling, as demonstrated in analogous bromofluoroalkene systems .

-

Electrophilic Aromatic Substitution: The trifluoromethyl group directs incoming electrophiles to the 4- and 6-positions, though bromine/fluorine deactivation limits reactivity.

Comparative Reactivity of Analogous Compounds

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Compound | Relative Reactivity in SNAr | Preferred Coupling Site |

|---|---|---|

| Methyl 2-bromo-6-fluoro-3-(CF₃)benzoate | High (CF₃ activation) | 2-Bromo |

| Methyl 2-bromo-6-fluorobenzoate | Moderate | 2-Bromo |

| Methyl 2-bromo-6-methylbenzoate | Low (methyl deactivation) | 4-Position |

科学研究应用

Medicinal Chemistry

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate has been investigated for its potential as a therapeutic agent. Its structural features allow it to act as a building block for synthesizing biologically active compounds.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties. For instance, certain analogs have shown effectiveness in inhibiting the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .

Kinetic Stabilization of Proteins

The compound has been studied for its role in stabilizing transthyretin (TTR) tetramers, which is relevant in treating conditions like amyloid transthyretin amyloidosis (ATTR). The stabilization of TTR can prevent its aggregation, a key factor in the pathology of this disease .

Materials Science

In materials science, this compound serves as an important precursor for synthesizing advanced materials.

Synthesis of Fluorinated Polymers

The compound is utilized in the production of fluorinated polymers, which are known for their chemical resistance and thermal stability. These polymers have applications in coatings, membranes, and other high-performance materials .

Development of Novel Materials

Its unique trifluoromethyl group enhances the electronic properties of materials, making it suitable for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Agrochemical Applications

This compound is also explored within agrochemistry for its potential as a pesticide or herbicide.

Pesticidal Properties

Studies have shown that fluorinated compounds can exhibit increased biological activity against pests. The incorporation of this compound into pesticide formulations may enhance efficacy while reducing the required dosage .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Investigated the effects on cancer cell lines | Derivatives showed significant inhibition of cell growth |

| Protein Stabilization Research | Examined TTR stabilization | Compounds prevented TTR aggregation effectively |

| Agrochemical Efficacy Study | Evaluated pesticidal properties | Enhanced activity against target pests compared to non-fluorinated analogs |

作用机制

The mechanism of action of Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins .

相似化合物的比较

Similar Compounds

- Methyl 2-bromo-3-(trifluoromethyl)benzoate

- Methyl 2-fluorobenzoate

- Methyl 4-bromo-3-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The combination of bromine, fluorine, and trifluoromethyl groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .

生物活性

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features multiple halogen substituents, which enhance its lipophilicity and metabolic stability. The presence of bromine and fluorine atoms contributes to its unique chemical behavior, making it a valuable candidate for various biological applications. Its molecular formula is C10H6BrF2O2, with a molecular weight of approximately 305.06 g/mol.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The compound's lipophilicity facilitates its interaction with hydrophobic pockets in proteins, potentially leading to the inhibition or activation of various biological pathways. Research indicates that the trifluoromethyl group enhances the compound's electron-withdrawing properties, which can influence its reactivity in biochemical processes.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria. For example, a related compound demonstrated low minimum inhibitory concentrations (MICs) against Bacillus subtilis and Pseudomonas aeruginosa, suggesting that this compound may also possess potent antimicrobial effects .

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | B. subtilis | TBD | TBD |

| Related Compound HD6 | P. aeruginosa | 8 | 16 |

Anticancer Properties

In addition to its antimicrobial potential, this compound has been explored for anticancer applications. The compound's structural features may facilitate interactions with cancer-related molecular targets, leading to cytotoxic effects in cancer cells. Preliminary studies suggest that similar fluorinated compounds have shown promise in inhibiting tumor growth in vitro .

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial activity of several fluorinated benzoate derivatives, including this compound. Results indicated significant bactericidal effects against Gram-positive and Gram-negative bacteria, highlighting the importance of halogen substitution in enhancing activity .

- Anticancer Screening : In vitro assays conducted on cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, a promising area for further research .

属性

IUPAC Name |

methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZVIHCUXKVVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。